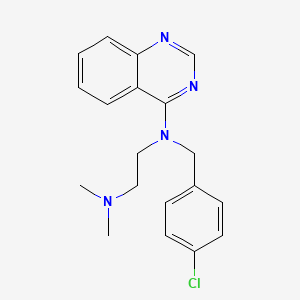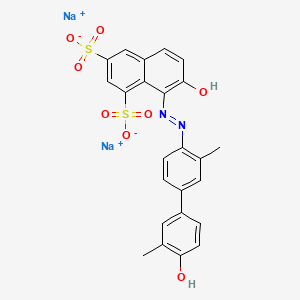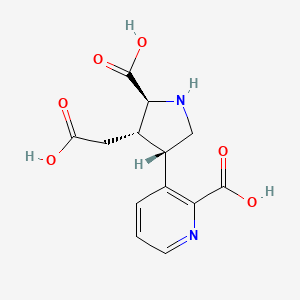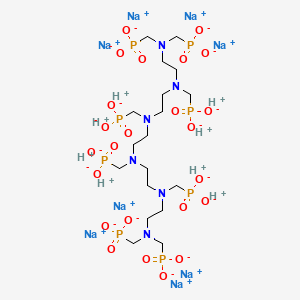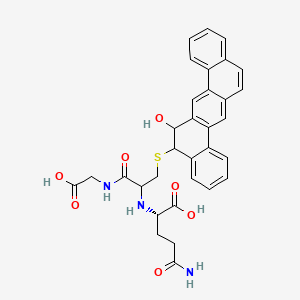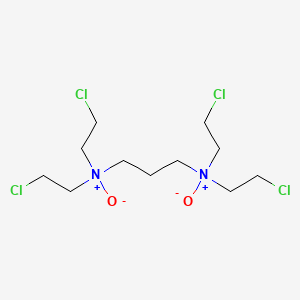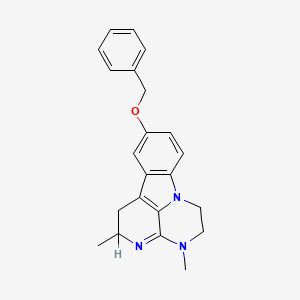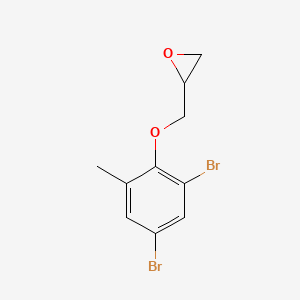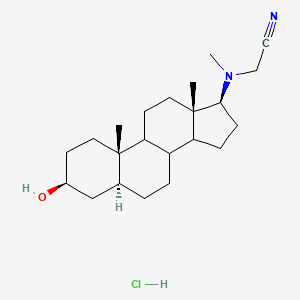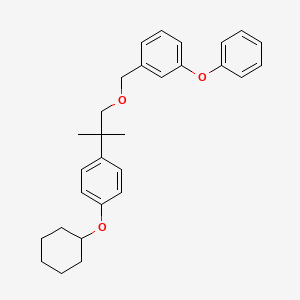
2-Ethylhexyl ((3-((2-(dimethylamino)ethoxy)carbonyl)amino)-4-methylphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethylhexyl ((3-((2-(dimethylamino)ethoxy)carbonyl)amino)-4-methylphenyl)carbamate is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethylhexyl group, a dimethylaminoethoxy carbonyl group, and a methylphenyl carbamate group. Its chemical properties make it valuable in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl ((3-((2-(dimethylamino)ethoxy)carbonyl)amino)-4-methylphenyl)carbamate typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 2-(dimethylamino)ethanol with a suitable carbonyl compound to form the 2-(dimethylamino)ethoxy carbonyl intermediate.
Coupling Reaction: This intermediate is then coupled with 4-methylphenyl isocyanate under controlled conditions to form the desired carbamate.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
2-Ethylhexyl ((3-((2-(dimethylamino)ethoxy)carbonyl)amino)-4-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
2-Ethylhexyl ((3-((2-(dimethylamino)ethoxy)carbonyl)amino)-4-methylphenyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Ethylhexyl ((3-((2-(dimethylamino)ethoxy)carbonyl)amino)-4-methylphenyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can interact with biological molecules, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2-Ethylhexyl 4-(dimethylamino)benzoate: Known for its use in sunscreens due to its UV-absorbing properties.
2-Ethylhexyl 4-(dimethylamino)phenylcarbamate: Similar structure but different functional groups, leading to varied applications.
Uniqueness
2-Ethylhexyl ((3-((2-(dimethylamino)ethoxy)carbonyl)amino)-4-methylphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
68227-45-2 |
|---|---|
分子式 |
C21H35N3O4 |
分子量 |
393.5 g/mol |
IUPAC名 |
2-ethylhexyl N-[3-[2-(dimethylamino)ethoxycarbonylamino]-4-methylphenyl]carbamate |
InChI |
InChI=1S/C21H35N3O4/c1-6-8-9-17(7-2)15-28-20(25)22-18-11-10-16(3)19(14-18)23-21(26)27-13-12-24(4)5/h10-11,14,17H,6-9,12-13,15H2,1-5H3,(H,22,25)(H,23,26) |
InChIキー |
YWXZEPDONGEMEM-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)COC(=O)NC1=CC(=C(C=C1)C)NC(=O)OCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



